![molecular formula C14H22O4 B14721606 5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) CAS No. 5927-99-1](/img/structure/B14721606.png)
5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) is a complex organic compound characterized by its unique structure, which includes ethane-1,1-diylbis(oxy) groups and 2-methylpent-3-yn-2-ol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) typically involves the reaction of ethane-1,1-diylbis(oxy) with 2-methylpent-3-yn-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound has a similar ethane-1,2-diylbis(oxy) structure but differs in its aromatic components.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Another related compound with a similar backbone but different functional groups.
Uniqueness
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) is unique due to its specific combination of ethane-1,1-diylbis(oxy) and 2-methylpent-3-yn-2-ol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
5927-99-1 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
5-[1-(4-hydroxy-4-methylpent-2-ynoxy)ethoxy]-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H22O4/c1-12(17-10-6-8-13(2,3)15)18-11-7-9-14(4,5)16/h12,15-16H,10-11H2,1-5H3 |
InChI-Schlüssel |
KWPKPCCHUCSFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCC#CC(C)(C)O)OCC#CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



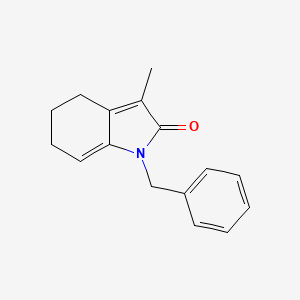



![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
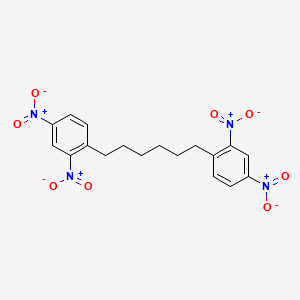
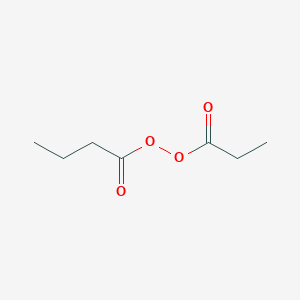

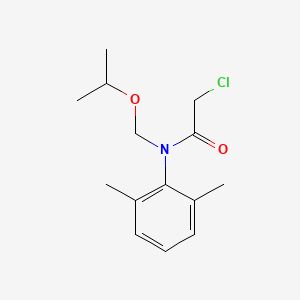
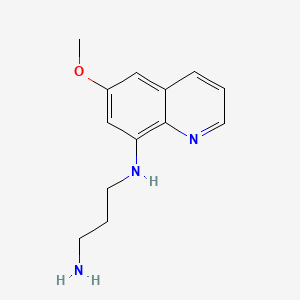
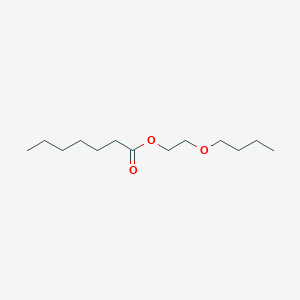
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
